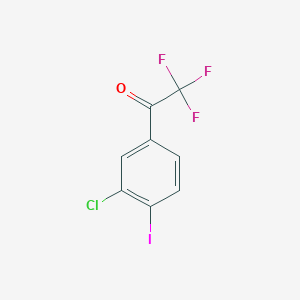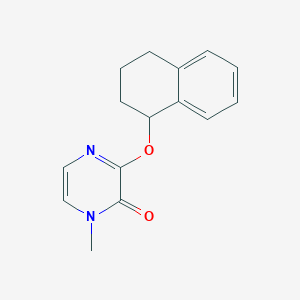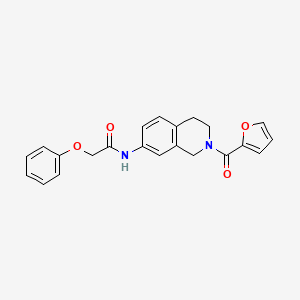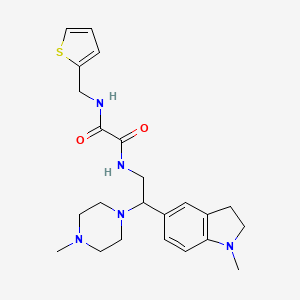![molecular formula C11H10N2O2 B3017297 N-[4-(1,3-oxazol-5-yl)phenyl]acetamide CAS No. 1017-14-7](/img/structure/B3017297.png)
N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-oxazol-5-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- N-[4-(1,3-oxazol-5-yl)phenyl]acetamide and its derivatives have shown potential in anticancer research. For example, derivatives like 5-methyl-4-phenyl thiazole exhibited selective cytotoxicity against human lung adenocarcinoma cells with minimal impact on healthy cells, suggesting their potential as targeted anticancer agents (Evren et al., 2019). Furthermore, compounds like 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles demonstrated anticancer activity against various cancer cell lines, including glioblastoma and mesothelioma (Zyabrev et al., 2022).
Antimicrobial Activity
- Certain derivatives of this compound exhibit significant antimicrobial properties. For instance, thiazolidin-4-one derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showing effectiveness against various bacterial strains (Baviskar et al., 2013). Another study synthesized 1,3,4-oxadiazole compounds that displayed activity against selected microbial species, pointing towards their use in treating infections (Gul et al., 2017).
Analgesic and Anti-inflammatory Activities
- Some this compound derivatives have been synthesized for potential use in treating pain and inflammation. For instance, quinazolinyl acetamides were found to exhibit notable analgesic and anti-inflammatory activities in preclinical models, which could be beneficial for developing new treatments for pain and inflammatory diseases (Alagarsamy et al., 2015).
Antioxidant Properties
- The antioxidant activity of coumarin derivatives, including N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has been studied, showing potential as antioxidants. This indicates a possibility for their use in treating diseases related to oxidative stress (Kadhum et al., 2011).
Zukünftige Richtungen
The future directions for research on “N-[4-(1,3-oxazol-5-yl)phenyl]acetamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by oxazole derivatives , there may be potential for the development of new drugs based on these compounds.
Eigenschaften
IUPAC Name |
N-[4-(1,3-oxazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11-6-12-7-15-11/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBEDSXYBTKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)
![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)



![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)
![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

